2-Amino-2,4-dimethylbutyramide

描述

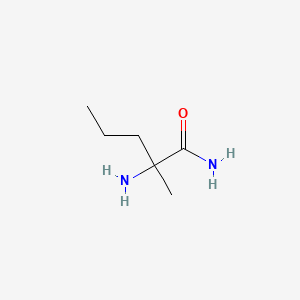

2-Amino-2,4-dimethylbutyramide is a branched aliphatic amide featuring an amino group at the 2-position and methyl groups at both the 2- and 4-positions.

属性

分子式 |

C6H14N2O |

|---|---|

分子量 |

130.19 g/mol |

IUPAC 名称 |

2-amino-2-methylpentanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-4-6(2,8)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) |

InChI 键 |

CXQPSCDCCPNIEX-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)(C(=O)N)N |

产品来源 |

United States |

相似化合物的比较

N,N-Dimethylbutyramide (CAS 760-79-2)

Structural Differences :

- Lacks the amino group and has dimethyl substitution on the amide nitrogen.

- Simpler backbone: butyramide without branching or additional functional groups.

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 1307498-20-9)

Structural Differences :

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

Structural Differences :

- Replaces the amide group with a nitrile and introduces a chlorophenyl substituent.

- Contains a dimethylamino group at the 4-position, altering electronic properties compared to 2-Amino-2,4-dimethylbutyramide.

4-(Dimethylamino)benzohydrazide

Structural Differences :

- Aromatic backbone with a dimethylamino group and hydrazide functional group.

- Shares the dimethylamino motif but lacks the branched aliphatic structure of this compound.

准备方法

Strecker Reaction Followed by Hydrolysis

The Strecker reaction is a foundational method for synthesizing α-aminonitriles, which are hydrolyzed to amides. For ADBA:

-

Aminonitrile Formation :

-

Nitrile Hydrolysis :

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25–100°C |

| Yield | 81.7–95% |

| Purity | 96% (after crystallization) |

Microbial Catalysis Using Nitrile Hydratase

Enzyme-Catalyzed Hydration

Nitrile hydratase (NHase) from microbial strains (e.g., Rhodococcus qingshengii) converts nitriles to amides under mild conditions.

Procedure:

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| pH | 6.0–10.0 |

| Temperature | 20–40°C |

| Yield | 97.3% (batch average) |

Modified Bucherer-Bergs Reaction

Hydantoin Intermediate Route

The Bucherer-Bergs reaction forms hydantoins from ketones, which are hydrolyzed to amino acids. For ADBA:

Challenges:

Comparative Analysis of Methods

Efficiency and Environmental Impact

| Method | Yield | Conditions | Environmental Impact |

|---|---|---|---|

| Chemical Hydrolysis | 81–95% | Harsh acids | High waste generation |

| Microbial Catalysis | ~97% | Mild, aqueous | Low toxicity |

| Bucherer-Bergs | 32–63% | High temperature | Moderate |

常见问题

Q. What are the recommended synthetic routes for 2-Amino-2,4-dimethylbutyramide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of ketone precursors or hydrolysis of nitrile intermediates. For example, reductive amination requires precise control of pH (8–10) and temperature (40–60°C) to optimize Schiff base formation and subsequent reduction . Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reagents (NaBH₄/CeCl₃) are common for this step. Solvent selection (e.g., methanol or ethanol) impacts solubility and byproduct formation. Post-synthesis, purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For instance, the amino proton typically appears as a broad singlet (δ 1.5–2.5 ppm), while methyl groups resonate as singlets (δ 0.8–1.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 144.1).

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as seen in analogous amino alcohols .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral separation?

- Methodological Answer : Chiral separation may employ:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rates (1.0–1.5 mL/min) to resolve enantiomers (α > 1.2).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents (e.g., THF).

Challenges include low enantiomeric excess (ee) due to steric hindrance from dimethyl groups. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) improves resolution .

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives inform structural reassessment?

- Methodological Answer : Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or hydrogen-bonding variations. For example, X-ray may show intramolecular H-bonds stabilizing a specific conformation, while NMR averages multiple states. To resolve:

- Perform variable-temperature NMR to detect dynamic processes.

- Compare DFT-calculated structures (e.g., Gaussian 16 with B3LYP/6-31G*) to experimental data .

- Use NOESY/ROESY to identify spatial proximities in solution .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand Design : Modify the amide group to enhance metal coordination (e.g., Pd or Cu complexes).

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve catalyst solubility but may reduce enantioselectivity.

- Additives : Chiral amines (e.g., proline) or Brønsted acids (e.g., TFA) can stabilize transition states.

- Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。